3-(Dimethylamino)-3-methylbutan-2-one
Description
Contextualization within Modern Organic Chemistry
3-(Dimethylamino)-3-methylbutan-2-one belongs to the class of organic compounds known as aminoketones. Specifically, it is classified as an α-aminoketone, a structural motif where an amino group is located on the carbon atom adjacent to a ketone. This arrangement of functional groups makes α-aminoketones versatile and highly reactive building blocks in organic synthesis. rsc.org Their bifunctional nature allows them to serve as crucial precursors for the synthesis of various nitrogen-containing heterocycles, such as pyrazines and pyrroles, and for the construction of chiral 1,2-amino alcohols, which are widely used as ligands and chiral auxiliaries in asymmetric synthesis. rsc.org
The aminoketone scaffold is a key feature in numerous biologically active molecules and pharmaceuticals. For instance, the antidepressant bupropion (B1668061) is an aminoketone that functions as a norepinephrine-dopamine reuptake inhibitor. wikipedia.org The general importance of this class of compounds has driven the development of numerous synthetic methodologies for their preparation, aiming for improved efficiency, enantioselectivity, and functional group tolerance. rsc.org
Historical Trajectory of Research on Aminoketone Scaffolds
Research into aminoketone scaffolds has a rich history intertwined with the development of fundamental organic reactions and the discovery of new pharmaceuticals. The Mannich reaction, a classic method for synthesizing β-aminoketones, has been a cornerstone in this field for over a century. nih.gov This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde (B43269) and a primary or secondary amine. nih.gov
The mid-20th century saw a surge in interest in aminoketones with the discovery of the therapeutic properties of various compounds containing this scaffold. The development of the first antidepressant drugs in the 1950s, such as the monoamine oxidase inhibitor iproniazid (B1672159) and the tricyclic antidepressant imipramine, marked a significant milestone in psychopharmacology and spurred further investigation into amine-containing compounds. researchgate.netnih.gov Although not aminoketones themselves, their discovery highlighted the importance of modulating monoaminergic neurotransmission, a mechanism later found to be targeted by aminoketone drugs like bupropion. wikipedia.orgnih.gov
In recent years, research has focused on developing more sophisticated and greener synthetic routes to aminoketones. nih.gov This includes the use of catalytic methods to improve reaction efficiency and reduce waste, as well as the development of enantioselective syntheses to produce specific stereoisomers, which is crucial for drug development. rsc.org
Significance as a Privileged Structure or Synthetic Intermediate
The concept of "privileged structures" in medicinal chemistry refers to molecular scaffolds that can bind to multiple, often unrelated, biological targets with high affinity. nih.govopenochem.org These scaffolds serve as versatile templates for the design of new drugs. nih.govmdpi.com The aminoketone framework can be considered a privileged structure due to its presence in a wide range of biologically active compounds. nih.govnih.gov This versatility stems from the ability of the amino and keto groups to participate in various non-covalent interactions with biological macromolecules, such as hydrogen bonding and electrostatic interactions. scielo.br
As synthetic intermediates, aminoketones are invaluable. Their dual functionality allows for a wide array of chemical transformations. The ketone group can undergo nucleophilic addition, reduction, or conversion to other functional groups, while the amino group can be acylated, alkylated, or participate in the formation of heterocyclic rings. For example, aminoketones are key intermediates in the synthesis of more complex molecules like the drug tetrabenazine, used to treat movement disorders. google.com The synthesis of 4-substituted 3,3-dimethyl-butan-2-ones, which are structurally related to the title compound, has been explored for their potential as intermediates in the preparation of crop protection agents. google.com
Scope and Objectives of the Academic Research Review
This review aims to provide a focused examination of the chemical compound this compound within the context of academic research. The primary objectives are to:
Situate the compound within the broader class of aminoketones and its relevance in contemporary organic chemistry.
Provide a historical perspective on the research and development of aminoketone scaffolds.
Discuss the significance of the aminoketone motif as a privileged structure in medicinal chemistry and as a versatile synthetic intermediate.
This article will adhere strictly to the outlined topics, presenting detailed research findings and relevant data. It will not include information on dosage, administration, or safety profiles. The content is intended to be professional, authoritative, and based on a diverse range of scientific sources.
Data Tables
Table 1: Properties of Structurally Related Aminoketones
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| 4-(Dimethylamino)-3-methylbutan-2-one | C₇H₁₅NO | 129.20 | Isomer of the title compound. nih.gov |
| 3-(Dimethylamino)-2-methylbutan-2-ol | C₇H₁₇NO | 131.22 | Reduction product of the title compound. nih.gov |
| 1-(Dimethylamino)-4-methyl-3-pentanone | C₈H₁₇NO | 143.23 | Synthesized via Mannich condensation. orgsyn.org |
| Bupropion | C₁₃H₁₈ClNO | 239.74 | Antidepressant drug with an aminoketone core. wikipedia.org |
Table 2: Key Research Findings on Aminoketone Synthesis
| Synthetic Method | Description | Significance |
| Mannich Reaction | A three-component condensation to form β-aminoketones. nih.gov | A classic and widely used method for aminoketone synthesis. nih.gov |
| Aza-Michael Reaction | Addition of amines to α,β-unsaturated ketones. nih.gov | Offers good atom economy for the synthesis of β-aminoketones. nih.gov |
| From Propargylic Alcohols | Conversion of propargylic alcohols to aminoketones. nih.gov | Provides an alternative route to access these scaffolds. nih.gov |
| Reductive Hydroamination | Direct synthesis from carbonyl alkynes. nih.gov | An efficient method under mild and green conditions. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
3-(dimethylamino)-3-methylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(9)7(2,3)8(4)5/h1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOMTUVWCHXGTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00476564 | |
| Record name | 2-Butanone, 3-(dimethylamino)-3-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56957-54-1 | |
| Record name | 2-Butanone, 3-(dimethylamino)-3-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Dimethylamino 3 Methylbutan 2 One and Its Analogues
Chemo- and Regioselective Synthesis Approaches
Achieving high levels of chemo- and regioselectivity is paramount in the synthesis of complex molecules to minimize the formation of unwanted byproducts and simplify purification processes. In the context of aminoketones, this involves the selective functionalization of a specific position in the molecule.
Targeted Functional Group Transformations
One direct route to α-amino ketones involves the transformation of existing functional groups. For instance, α-halo ketones can serve as precursors to α-amino ketones through nucleophilic substitution. A three-step approach starting from chiral N-tert-butanesulfinyl imines, which are derived from the corresponding α-halo ketones, has been reported. rsc.org This method proceeds via the formation of N-tert-butanesulfinyl 2-amino acetals, followed by deprotection to yield the desired α-amino ketone. rsc.org
Another strategy is the direct amination of α,β-unsaturated ketones. The aminochlorination of these substrates using N,N-dichloro-p-toluenesulfonamide and a copper catalyst provides a pathway to vicinal haloamino ketones with excellent regioselectivity. organic-chemistry.org The regiochemical outcome, whether the amino group adds to the α or β position, can be influenced by the nature of the enone substrate (aromatic vs. aliphatic). organic-chemistry.org
The merger of transition metal and photoredox catalysis has enabled the direct enantioselective acylation of α-amino C(sp3)-H bonds with carboxylic acids, offering a modern and efficient route to valuable α-amino ketones under mild conditions. organic-chemistry.org
Strategies for Vicinal Aminoketone Construction
The term "vicinal aminoketone" can refer to both α-amino ketones and β-amino ketones, where the amino and ketone functionalities are on adjacent carbon atoms. The synthesis of vicinal amino alcohols, which are often derived from the reduction of vicinal aminoketones, is a well-established field. nih.govresearchgate.net
The Mannich reaction is a classic and powerful tool for the construction of β-aminoketones. rsc.orgorganic-chemistry.org This three-component reaction involves the condensation of an aldehyde, an amine, and a ketone containing an enolizable proton. rsc.org Modern variations of this reaction utilize various catalysts to improve efficiency and selectivity. For example, bismuth triflate can catalyze the Mannich-type reaction between aldehydes, anilines, and silyl (B83357) enol ethers. organic-chemistry.org
Furthermore, a rhodium(II)-catalyzed method for synthesizing β-amino ketones from aryl cyclopropanes has been developed, which uniquely uses water as the oxygen source and N-fluorobis(benzenesulfonamide) as the nitrogen source. researchgate.net This approach proceeds under mild conditions and demonstrates good substrate tolerance. researchgate.net
Stereoselective and Asymmetric Synthesis
The control of stereochemistry is crucial, as the biological activity of chiral molecules often depends on their specific enantiomeric form. wikipedia.org Significant efforts have been dedicated to developing stereoselective and asymmetric methods for the synthesis of aminoketones.
Chiral Auxiliaries and Catalytic Asymmetric Methods
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org For example, pseudoephedrine can be used as a chiral auxiliary to synthesize α-chiral ketones. wikipedia.org The pseudoephedrine is first converted to an amide, and subsequent deprotonation and alkylation occur with high diastereoselectivity, directed by the chiral scaffold. wikipedia.org Oxazolidinones are another class of widely used chiral auxiliaries. nih.gov
Catalytic asymmetric methods offer a more atom-economical approach to enantiomerically enriched products. organic-chemistry.org A variety of catalytic systems have been developed for the synthesis of chiral aminoketones. Brønsted acid catalysis has been successfully employed for the highly efficient, regioselective, and enantioselective transfer hydrogenation of α-keto ketimines, yielding chiral α-amino ketones with high enantiomeric excesses (up to 98% ee). organic-chemistry.orgacs.org Palladium-catalyzed asymmetric arylation of in situ generated α-keto imines with arylboronic acids is another powerful method for accessing chiral α-amino ketones. nih.gov For the synthesis of γ-amino ketones, a cinchona alkaloid-derived phase-transfer catalyst has been used in a highly diastereoselective and enantioselective umpolung reaction of imines and enones. nih.govnih.govacs.org
| Catalytic System | Reaction Type | Product Type | Enantioselectivity (ee) | Reference |
| Chiral Phosphoric Acid | Transfer Hydrogenation | α-Amino Ketone | up to 98% | organic-chemistry.orgacs.org |
| Chiral Palladium(II) Complex | Arylation of α-keto imines | α-Amino Ketone | Not specified | nih.gov |
| Cinchona Alkaloid Derivative | Umpolung of Imines | γ-Amino Ketone | up to 91% | nih.govacs.org |
| Ruthenium-Diamine Complex | Asymmetric Transfer Hydrogenation | 1,2-Amino Alcohol | >99% | acs.org |
Enantioselective and Diastereoselective Synthesis Protocols
Specific protocols have been developed to achieve high levels of enantio- and diastereoselectivity. The enantioselective synthesis of β-amino acid derivatives can be achieved through a copper-catalyzed hydroamination of α,β-unsaturated carbonyl compounds. nih.gov A key feature of this method is the ligand-controlled reversal of the hydrocupration regioselectivity, leading to the formation of a β-cuprated species that can then be aminated. nih.gov
The Mannich reaction has also been rendered highly enantioselective through the use of chiral catalysts. For example, a bifunctional quinidine (B1679956) thiourea (B124793) catalyst can promote a three-component direct Mannich reaction between aromatic aldehydes, p-toluenesulfonamide, and unfunctionalized ketones to produce N-tosylated β-aminoketones with excellent diastereo- and enantioselectivities. organic-chemistry.org Similarly, silver acetate (B1210297) in combination with an amino acid-derived phosphine (B1218219) ligand catalyzes the enantioselective Mannich reaction between silyl enol ethers and various imines. organic-chemistry.org
The reduction of N-t-BOC-protected-N-alkyl α-aminoketones with specific reducing agents like LiEt3BH or Li(s-Bu)3BH can lead to the formation of protected syn-β-aminoalcohols with high selectivities, demonstrating diastereoselective control in a subsequent transformation. cdnsciencepub.com
Green Chemistry Principles in Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign. researchgate.net These principles are increasingly being applied to the synthesis of aminoketones.
One significant green approach is the use of water as a solvent. A one-pot, three-component reaction of aromatic aldehydes, anilines, and acetophenone (B1666503) to produce β-aminoketones has been successfully carried out in a water/ethanol mixture at room temperature. lookchem.com This method is not only operationally simple and clean but also provides good to excellent yields. lookchem.com
The use of environmentally friendly and recyclable catalysts is another cornerstone of green chemistry. Saccharose, a common sugar, has been employed as a homogenous, inexpensive, non-toxic, and easily obtainable catalyst for the synthesis of β-aminoketones via the Mannich reaction. researchgate.netlookchem.com Nanocatalysts, such as silica-functionalized copper(0) nanoparticles and Fe3O4@PEG-SO3H, have also been utilized to catalyze the synthesis of β-aminoketones, often under solvent-free or in green solvents like ethanol. rsc.org These nanocatalysts can often be recovered and reused, adding to the sustainability of the process. rsc.org
| Green Chemistry Approach | Catalyst | Solvent | Key Advantages | Reference |
| Three-component reaction | Saccharose | Water/Ethanol | Inexpensive, non-toxic catalyst; mild conditions | researchgate.netlookchem.com |
| Mannich reaction | Fe3O4@PEG-SO3H (nanocatalyst) | Ethanol | Recyclable catalyst, high efficiency | rsc.org |
| Mannich reaction | Silica-functionalized Cu(0) (nanocatalyst) | Not specified | Recyclable catalyst | rsc.org |
| Amination of allenic ketones | None (catalyst-free) | Phosphate buffer (pH 7-8) | Biocompatible conditions, atom economical | semanticscholar.org |
Solvent-Free and Aqueous-Phase Reactions
The principles of green chemistry encourage the reduction or elimination of hazardous solvents in chemical processes. Consequently, solvent-free and aqueous-phase reactions have emerged as highly desirable alternatives to traditional organic solvent-based syntheses.
Solvent-Free Reactions: Solvent-free, or neat, reactions represent an even more sustainable approach by eliminating the solvent entirely. In such systems, one of the reactants, if liquid, can also serve as the reaction medium. This approach not only reduces waste but can also lead to higher reaction rates due to increased reactant concentration. The synthesis of 3-methoxybutan-2-one, a compound structurally related to the aminoketone family, provides a relevant example. A one-step, solvent-free synthesis was achieved by reacting acetoin (B143602) with dimethyl carbonate, where dimethyl carbonate served as both a methylating agent and the solvent. nih.gov This reaction, catalyzed by p-toluenesulfonic acid (PTSA) at elevated temperatures, resulted in high conversion and an isolated yield of 85% after simple distillation. nih.govwhiterose.ac.uk This methodology highlights a promising sustainable pathway that could be adapted for the synthesis of 3-(Dimethylamino)-3-methylbutan-2-one and its analogues, minimizing solvent waste and simplifying product purification. nih.gov
Table 1: Comparison of Green Chemistry Approaches for Related Ketone Synthesis This table is generated based on data from related syntheses to illustrate the principles discussed.
| Methodology | Example Compound | Key Reagents/Conditions | Advantages | Reference |
|---|---|---|---|---|
| Aqueous-Phase | (R)-(-)-1,1-dimethylamino-2-methyl pentan-3-one (Racemization) | Water, 50% aq. NaOH | Eliminates organic solvents, low cost, improved safety, enables isomer recycling. | google.com |
| Solvent-Free | 3-methoxybutan-2-one | Acetoin, Dimethyl Carbonate (reagent and solvent), PTSA catalyst, 160°C | No solvent waste, high reactant concentration, simplified purification, high yield. | nih.gov |
Catalyst Development for Sustainable Production
The choice of catalyst is paramount in developing sustainable chemical processes. Modern catalyst design focuses on high efficiency, selectivity, recyclability, and the use of non-toxic, earth-abundant materials.
For the synthesis of aminoketones and related compounds, several catalytic systems have been explored. In the context of green chemistry, heterogeneous catalysts or recyclable homogeneous catalysts are preferred. For example, p-toluenesulfonic acid (PTSA), used in the solvent-free synthesis of 3-methoxybutan-2-one, is considered a "green" organic acid catalyst that can be recovered and reused. whiterose.ac.uk
In the synthesis of 3-[(dimethylamino)methyl]-5-methyl-2-hexanone, an analogue of the title compound, a specific catalytic system involving a copper-triphenylphosphine hydride complex is employed. google.com This catalyst facilitates an addition reaction between 5-methyl-3-hexene-2-ketone and an organosilicon compound, which is a key step in the synthetic route. google.com The development of such transition-metal catalysts allows for novel bond formations under milder conditions than traditional methods.
Furthermore, research into the catalytic fast pyrolysis of bio-derived compounds for producing valuable chemicals is driving the development of novel catalysts like metal-modified zeolites (e.g., Fe-ZSM-5). mdpi.com While applied to different transformations, the principles of enhancing catalyst activity and selectivity through metal doping are broadly applicable and could inspire new catalytic systems for aminoketone synthesis. mdpi.com
Table 2: Catalysts in the Synthesis of Aminoketone Analogues This table is generated based on available data for analogous compounds to highlight catalyst diversity.
| Catalyst | Reaction Type | Example Substrate/Product | Key Features | Reference |
|---|---|---|---|---|
| p-Toluenesulfonic acid (PTSA) | Methylation | Acetoin to 3-methoxybutan-2-one | Green organic acid, efficient in solvent-free conditions. | nih.govwhiterose.ac.uk |
| Copper-triphenylphosphine hydride complex | Addition Reaction | 5-methyl-3-hexene-2-ketone to an intermediate for an aminoketone | Enables specific C-C bond formation. | google.com |
| Lewis Acids (e.g., Stannic Chloride) | Mannich Reaction | Ketone intermediate to 3-[(dimethylamino)methyl]-5-methyl-2-hexanone | Catalyzes the addition of an iminium salt to a ketone. | google.com |
Flow Chemistry and Continuous Processing Techniques
Flow chemistry, or continuous processing, is a paradigm shift from traditional batch production. mt.com In a flow system, reactants are continuously pumped through a network of tubes and reactors, where they mix and react. mt.comd-nb.info This technology offers significant advantages, particularly for the pharmaceutical and fine chemical industries.
Key benefits of continuous flow processing include:
Enhanced Safety: Small reaction volumes at any given time drastically reduce the risks associated with highly exothermic reactions or the handling of unstable intermediates. d-nb.info
Improved Control and Consistency: Precise control over parameters like temperature, pressure, and residence time leads to higher product quality and yield. mt.com
Scalability: Scaling up a process is achieved by running the system for a longer duration or by "numbering up" (running multiple systems in parallel), which is often simpler and more predictable than scaling up batch reactors. mdpi.com
Process Intensification: Reactions can often be performed at higher temperatures and pressures than are safe in batch mode, leading to dramatically faster reaction times. mt.com
The synthesis of active pharmaceutical ingredients (APIs) and their intermediates is increasingly benefiting from flow chemistry. For example, multi-step syntheses have been telescoped into a single continuous sequence, eliminating the need for manual isolation and purification of intermediates. nih.gov The synthesis of complex molecules like imatinib (B729) and flibanserin (B1672775) has been successfully adapted to continuous flow systems. nih.gov While a specific flow synthesis for this compound is not detailed in the literature, the well-established benefits of this technology for producing complex organic molecules make it a highly attractive strategy for the future manufacturing of this compound and its derivatives. d-nb.infomdpi.com
Table 3: Conceptual Comparison of Batch vs. Continuous Flow Processing This table provides a general comparison of the two processing methodologies.
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Safety Profile | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer due to small reactor volumes and superior heat transfer. d-nb.info |
| Process Control | Difficult to maintain uniform temperature and mixing, potential for batch-to-batch variability. | Precise control over reaction parameters, leading to high consistency. mt.com |
| Reaction Speed | Often limited by safety constraints on temperature and pressure. | Can operate at higher temperatures/pressures, significantly accelerating reactions. mt.com |
| Scalability | Complex, often requires re-optimization of the process. | Simpler, achieved by extending run time or numbering-up systems. mdpi.com |
| Handling of Intermediates | Often requires isolation and purification after each step. | Allows for "telescoping" of multiple steps without isolating intermediates. nih.gov |
Total Synthesis Strategies of Complex Organic Structures Utilizing the Compound as a Key Intermediate
The true value of a building block like this compound is demonstrated by its successful incorporation into the total synthesis of complex, high-value molecules. Analogues of this aminoketone serve as pivotal intermediates in the synthesis of several important pharmaceutical drugs.
Synthesis of Tetrabenazine: Tetrabenazine is a drug used to treat movement disorders. Its synthesis involves the key intermediate 3-[(dimethylamino)methyl]-5-methyl-2-hexanone. google.com This aminoketone is itself synthesized via a multi-step process and then condensed with 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) hydrochloride to construct the core structure of tetrabenazine. The yield and purity of the final drug are directly dependent on the quality of this aminoketone intermediate, highlighting its importance in the manufacturing process. google.com
These examples underscore the strategic importance of α-aminoketones in synthetic organic chemistry. They are not merely simple molecules but are carefully designed precursors that enable the efficient and stereocontrolled construction of complex molecular architectures. nih.govresearchgate.netrsc.org
Table 4: Utilization of Aminoketone Analogues in Total Synthesis
| Target Complex Molecule | Key Aminoketone Intermediate | Role of the Intermediate | Reference |
|---|---|---|---|
| Tapentadol | (S)-(+)-1,1-dimethylamino-2-methyl pentan-3-one | Provides the chiral backbone for stereospecific synthesis of a key alcohol precursor. | google.com |
| Tetrabenazine | 3-[(dimethylamino)methyl]-5-methyl-2-hexanone | Serves as a key building block for condensation with another cyclic fragment to form the drug's core structure. | google.com |
Elucidation of Reaction Mechanisms and Reactivity Profiles
Nucleophilic and Electrophilic Pathways Involving the Carbonyl Group
The carbonyl group in 3-(Dimethylamino)-3-methylbutan-2-one is a primary site for nucleophilic attack, while the adjacent α-carbons can exhibit nucleophilic character through the formation of enolates or enamines.
Addition and Condensation Reactions
The ketone functionality allows for a variety of nucleophilic addition reactions. researchgate.netmasterorganicchemistry.com Nucleophiles attack the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com For instance, in a reaction analogous to the behavior of other ketones, it would be expected to react with organometallic reagents like Grignard reagents or organolithium compounds to yield tertiary alcohols.
Condensation reactions, which involve nucleophilic addition followed by a dehydration step, are also characteristic of ketones. masterorganicchemistry.com A notable example is the aldol (B89426) condensation. While self-condensation of this compound might be sterically hindered, it can participate in crossed aldol reactions. For example, the related compound 3-methylbutan-2-one reacts with benzaldehyde (B42025) in the presence of a strong base like lithium diisopropylamide (LDA) to form a β-hydroxy ketone. chegg.com This suggests that this compound could act as the nucleophilic component (via its enolate) in reactions with non-enolizable aldehydes.
The general mechanism for a base-catalyzed aldol addition reaction is as follows:
Enolate formation: A strong base removes an α-proton to form a nucleophilic enolate.
Nucleophilic attack: The enolate attacks the carbonyl carbon of another aldehyde or ketone.
Protonation: The resulting alkoxide is protonated to give the β-hydroxy ketone (the aldol addition product).
Heating the aldol addition product with a base can lead to dehydration, forming an α,β-unsaturated ketone, the aldol condensation product. masterorganicchemistry.com
Enamine/Enolate Chemistry
The presence of α-hydrogens in this compound allows for the formation of enolates under basic conditions. bham.ac.uk Enolates are powerful nucleophiles that can react with various electrophiles. bham.ac.uk The formation of either the kinetic or thermodynamic enolate is possible, depending on the reaction conditions. For the related 3-methyl-2-butanone (B44728), the use of a bulky base like LDA at low temperatures favors the formation of the kinetic enolate (less substituted), whereas a smaller base at higher temperatures would favor the more stable thermodynamic enolate (more substituted). chegg.comchegg.com
The general reactivity of enolates includes alkylation and acylation at the α-carbon. masterorganicchemistry.com
Furthermore, the tertiary amine functionality introduces the possibility of forming an enamine if the compound were to react with a secondary amine, although in this intramolecular context, enamine-like reactivity can be considered. wikipedia.orgchemistrysteps.comlibretexts.org Enamines are nitrogen analogs of enols and are also excellent nucleophiles. wikipedia.org The lone pair of electrons on the nitrogen atom increases the electron density of the double bond, making the α-carbon highly nucleophilic. masterorganicchemistry.com This enhanced nucleophilicity allows enamines to react with a range of electrophiles. masterorganicchemistry.com
Reactivity of the Tertiary Amine Moiety
The tertiary amine in this compound is a nucleophilic and basic center, which can undergo reactions with various electrophiles.
Amine-Catalyzed Processes
The tertiary amine functionality can act as a base or a nucleophilic catalyst in various organic reactions. For instance, tertiary amines are known to catalyze Michael additions and other condensation reactions. The synthesis of a related compound, 4-(diethylamino)-3-methylbutan-2-ol, via reduction of the corresponding ketone was studied under phase-transfer catalysis conditions, where quaternary ammonium (B1175870) salts played a key role. researchgate.net This highlights the potential for the amine group to influence reactions even when not directly participating in bond formation with the main substrates.
Rearrangement Reactions and Fragmentation Pathways
The structure of this compound makes it susceptible to specific rearrangement and fragmentation reactions, particularly under certain conditions or upon ionization in a mass spectrometer.
Rearrangement Reactions
α-Aminoketones can undergo rearrangement reactions. A notable example is the isomerization of 4-(dimethylamino)-3,3-dimethyl-2-butanone to 1-(dimethylamino)-4-methyl-3-pentanone when heated in trifluoroacetic acid. orgsyn.org This suggests that under acidic conditions, this compound could potentially undergo skeletal rearrangements. The mechanism for such rearrangements often involves protonation of the carbonyl oxygen, followed by migration of an alkyl or amino group.
Rearrangements are also observed in related structures. For example, the treatment of 3,3-dimethylbutan-2-ol with concentrated hydroiodic acid leads to a rearranged product, 2-iodo-2,3-dimethylbutane, via a carbocation rearrangement (a methyl shift). doubtnut.com Similarly, reaction with HBr also proceeds through a carbocation rearrangement. youtube.comshaalaa.com
| Starting Material | Reagent(s) | Product | Reaction Type |
| 4-(Dimethylamino)-3,3-dimethyl-2-butanone | Trifluoroacetic acid, heat | 1-(Dimethylamino)-4-methyl-3-pentanone | Isomerization/Rearrangement |
| 3,3-Dimethylbutan-2-ol | Concentrated HI | 2-Iodo-2,3-dimethylbutane | Rearrangement |
| 3,3-Dimethylbutan-2-ol | HBr | 2-Bromo-2,3-dimethylbutane | Rearrangement |
Fragmentation Pathways
In mass spectrometry, upon ionization, this compound would be expected to undergo characteristic fragmentation. The fragmentation patterns of ketones are well-documented. chemguide.co.uk Alpha-cleavage, the breaking of the bond between the carbonyl carbon and an adjacent carbon, is a common pathway. libretexts.org
For the related compound 3,3-dimethyl-2-butanone, two primary α-cleavage pathways are observed, leading to peaks at m/z 43 and m/z 85. chegg.comchegg.com
Formation of m/z 43: Cleavage of the bond between the carbonyl carbon and the tert-butyl group results in the formation of an acetyl cation ([CH₃CO]⁺) with an m/z of 43. chegg.com
Formation of m/z 85: Cleavage of the bond between the carbonyl carbon and the methyl group yields a pivaloyl cation ([(CH₃)₃CCO]⁺) with an m/z of 85. chegg.com
Given the presence of the dimethylamino group in this compound, additional fragmentation pathways involving the nitrogen atom are expected. Cleavage of the C-C bond alpha to the nitrogen atom is a favorable process, leading to the formation of a resonance-stabilized iminium ion. The fragmentation would likely be directed by both the carbonyl and the amino groups, leading to a complex mass spectrum.
| Precursor Ion | Fragmentation Pathway | Key Fragments (m/z) |
| 3,3-Dimethyl-2-butanone | α-cleavage | 43 ([CH₃CO]⁺), 85 ([(CH₃)₃CCO]⁺) |
| This compound | Likely α-cleavage and cleavage α to nitrogen | Fragments corresponding to acylium ions and iminium ions |
Stereochemical Outcomes of Organic Transformations
The structure of this compound contains a chiral center at the C3 carbon, which is bonded to a dimethylamino group, a methyl group, an acetyl group, and an isopropyl group. Therefore, the compound can exist as a pair of enantiomers, (R)-3-(Dimethylamino)-3-methylbutan-2-one and (S)-3-(Dimethylamino)-3-methylbutan-2-one.
The synthesis of this compound via the Mannich reaction from achiral starting materials without the use of a chiral catalyst would result in a racemic mixture of the two enantiomers. wikipedia.org
The development of asymmetric Mannich reactions has allowed for the stereoselective synthesis of β-amino ketones. nih.govnih.gov These reactions often employ chiral catalysts, such as proline and its derivatives, or chiral metal complexes to control the facial selectivity of the nucleophilic attack of the enol or enolate on the iminium ion. wikipedia.orgacs.org An (S)-proline catalyzed Mannich reaction, for instance, typically favors the formation of the syn diastereomer when the enolizable ketone has a substituent at the α-position. wikipedia.org
For the synthesis of a specific enantiomer of this compound, an asymmetric Mannich reaction would be required. nih.gov The choice of catalyst can influence which enantiomer is predominantly formed. rsc.org The diastereoselectivity and enantioselectivity of such reactions are highly dependent on the specific catalyst, solvent, and reaction conditions used. nih.gov
Kinetic and Thermodynamic Studies of Key Reactions
Kinetic vs. Thermodynamic Control in the Enolate Formation:
The deprotonation of an unsymmetrical ketone like 3-methyl-2-butanone can lead to two different enolates:
Kinetic Enolate: Formed by the removal of the more accessible, less sterically hindered proton at the methyl group (C1). This product is formed faster and is favored at low temperatures with a strong, sterically hindered base. wikipedia.orgdalalinstitute.com
Thermodynamic Enolate: Formed by the removal of a proton from the more substituted α-carbon (C3). This enolate is more stable due to the greater substitution of the double bond and is favored under conditions that allow for equilibration, such as higher temperatures and longer reaction times with a strong base that is not sterically hindered. wikipedia.orgjackwestin.com
The formation of this compound requires the formation of the thermodynamic enolate. Therefore, reaction conditions that favor thermodynamic control would be expected to increase the yield of the desired product over the isomeric product, 1-(dimethylamino)-4-methyl-2-pentanone, which would be derived from the kinetic enolate.
The following table presents kinetic data for the reaction of a structurally related compound, 3,3-dimethylbutanone, with various atmospheric oxidants. While this data does not directly describe the reactivity of this compound, it provides some context for the reactivity of a ketone with a similar carbon skeleton.
| Reactant | Oxidant | Rate Coefficient (k) in cm³ molecule⁻¹ s⁻¹ at 298 K |
| 3,3-dimethylbutanone | Cl atoms | (4.22 ± 0.27) × 10⁻¹¹ |
| 3,3-dimethylbutanone | OH radicals | (1.26 ± 0.05) × 10⁻¹² |
| Data sourced from a study on the atmospheric degradation of 3,3-dimethylbutanone. masterorganicchemistry.com |
It is important to emphasize that the presence of the dimethylamino group in this compound would significantly influence its reactivity compared to 3,3-dimethylbutanone, and therefore, these kinetic parameters should be interpreted with caution.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into the behavior of molecules. However, dedicated studies on 3-(Dimethylamino)-3-methylbutan-2-one are absent from the current body of scientific literature.
Density Functional Theory (DFT) Studies on Electronic Structure
There are no published studies that have employed Density Functional Theory (DFT) to investigate the electronic structure of this compound. Such studies would typically provide valuable information on orbital energies, electron density distribution, and the nature of chemical bonding within the molecule.
Ab Initio Calculations for Molecular Properties
Similarly, a literature search yields no specific ab initio calculations for the molecular properties of this compound. These higher-level computational methods would be instrumental in accurately predicting properties such as dipole moment, polarizability, and vibrational frequencies.
Conformational Analysis and Potential Energy Surfaces
The flexibility of this compound, particularly around the C-N and C-C single bonds, suggests a complex potential energy surface with multiple possible conformers. However, this has not been computationally explored.
Gaseous and Condensed Phase Studies
No computational studies have been found that model the conformational preferences of this compound in either the gaseous phase or in solution. Such research would be crucial for understanding how its three-dimensional shape is influenced by its environment.
Intramolecular Interactions and Stereoelectronic Effects
The interplay of intramolecular interactions, such as hydrogen bonding or steric hindrance, and stereoelectronic effects, like hyperconjugation, dictates the stability of different conformers. The absence of computational analysis means that the specific nature and magnitude of these effects in this compound remain uncharacterized.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for mapping out the energetic profiles of chemical reactions, identifying transition states, and elucidating mechanisms. There are currently no published computational studies that focus on the reaction mechanisms involving this compound. Such research could, for example, investigate the mechanisms of its synthesis, degradation, or its participation in various organic reactions.
Lack of Publicly Available Data on the Computational and Theoretical Chemistry of this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a notable absence of publicly available research specifically detailing the computational chemistry and theoretical investigations of the compound This compound . Consequently, the generation of a detailed article with specific research findings, data tables, and in-depth analysis on the topics of transition state characterization, energy profiles, molecular dynamics simulations, and structure-reactivity relationships for this particular molecule is not possible at this time.
Computational studies, such as those involving Density Functional Theory (DFT) or ab-initio molecular dynamics, are highly specific to the molecular structure being investigated. researchgate.netnih.gov These theoretical investigations provide critical insights into reaction mechanisms, stability, and intermolecular interactions. For instance, DFT calculations are often employed to determine the geometries of transition states and calculate the energy barriers of reactions, which are fundamental for predicting reaction rates. researchgate.netacs.org Similarly, molecular dynamics simulations are used to understand how a molecule behaves in a solvent, including its aggregation tendencies and interactions with surrounding molecules. mdpi.comnih.gov
While general computational methodologies for aminoketones and related compounds are well-documented in the scientific community, the application of these methods to generate specific data points—such as activation energies, solvation free energies, or radial distribution functions—requires dedicated research projects focused explicitly on the compound . researchgate.netmdpi.comresearchgate.netresearchgate.net The search for such dedicated studies on this compound did not yield any specific results.
The synthesis and general reactivity of related α-amino ketones and β-aminoketones are subjects of broad interest in organic chemistry, often involving reactions where computational studies could provide deeper mechanistic understanding. nih.govresearchgate.netorganic-chemistry.org However, the existing literature focuses on synthetic methods and reactivity patterns of the general class of compounds rather than detailed theoretical analyses of individual molecules like this compound. rsc.orgresearchgate.netnih.gov
Without primary research data, any attempt to populate the requested article sections would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting. The scientific community has not, to date, published specific findings on the computational and theoretical properties outlined in the request for this compound.
In-Depth Analysis of this compound Reveals Complex Structural Features
Despite the absence of specific experimental findings for this compound, this article outlines the advanced analytical framework that would be employed for its comprehensive characterization. The following sections detail the sophisticated spectroscopic and crystallographic methods that are essential for unraveling the precise three-dimensional structure, connectivity, and dynamic behavior of this molecule.
Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation
X-ray Crystallography
Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing
Single crystal X-ray diffraction (SC-XRD) is the gold standard for determining the absolute configuration of chiral molecules and understanding their packing in the crystal lattice. For this compound, which possesses a chiral center at the C3 position, SC-XRD analysis of a suitable single crystal would provide unambiguous proof of its three-dimensional structure.
The analysis would reveal the precise bond distances and angles of the molecule, including the C=O bond of the ketone, the C-N bonds of the dimethylamino group, and the C-C bonds of the methyl and tert-butyl substituents. Furthermore, this technique would elucidate the conformation of the molecule, such as the torsion angles between the dimethylamino group and the carbonyl group, which influences the molecule's reactivity and interactions. The data obtained from SC-XRD are critical for establishing the absolute configuration (R or S) of the chiral center, often by using anomalous dispersion effects from the atoms present. iucr.org Intermolecular interactions, such as hydrogen bonds (if present in a protonated form) and van der Waals forces that dictate the crystal packing, would also be mapped. iucr.org
As of the current literature review, specific single-crystal X-ray diffraction data for this compound has not been reported. However, analysis of related β-aminoketone structures has demonstrated the power of this technique in confirming molecular configurations. acs.org
Powder X-ray Diffraction for Polymorphism Studies
Powder X-ray diffraction (PXRD) is a crucial technique for the analysis of polycrystalline materials. It is particularly important for studying polymorphism, which is the ability of a compound to exist in more than one crystal form. Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability.
A PXRD analysis of a powdered sample of this compound would yield a diffraction pattern, which serves as a unique "fingerprint" for its crystalline form. This pattern could be used for phase identification and quality control. By performing PXRD analysis under various crystallization conditions (e.g., different solvents, temperatures), one could investigate the existence of different polymorphs of the compound. The identification and characterization of polymorphs are essential in pharmaceutical and materials science. Studies on other organic molecules have shown that techniques like PXRD are vital for detecting changes in crystallinity and identifying different solid-state forms. mdpi.com
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are powerful tools for identifying the functional groups present in a compound.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides a characteristic pattern of absorption bands corresponding to the functional groups within the molecule.
For this compound, the key functional groups are a ketone (C=O), a tertiary amine (C-N), and aliphatic alkyl groups (C-H). The FTIR spectrum is expected to show characteristic absorption bands for these groups. rockymountainlabs.com A strong, sharp absorption band is anticipated for the carbonyl (C=O) stretch, typically appearing in the region of 1715-1725 cm⁻¹. wpmucdn.com The C-N stretching vibration of the tertiary amine is expected to appear in the 1250-1020 cm⁻¹ region. orgchemboulder.com As a tertiary amine, there will be a notable absence of N-H stretching bands that are characteristic of primary and secondary amines (typically found around 3300-3500 cm⁻¹). rockymountainlabs.com The C-H stretching vibrations from the methyl and dimethylamino groups would be observed around 2850-3000 cm⁻¹.
Expected FTIR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Ketone | C=O Stretch | 1725 - 1715 | Strong |
| Tertiary Amine | C-N Stretch | 1250 - 1020 | Medium to Weak |
| Alkyl Groups | C-H Stretch | 3000 - 2850 | Strong |
| Alkyl Groups | C-H Bend | 1470 - 1365 | Medium |
Raman Spectroscopy for Vibrational Modes
Raman spectroscopy is a complementary technique to FTIR that also probes the vibrational modes of a molecule. It relies on the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.
Chiroptical Spectroscopy
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are essential for studying the stereochemical aspects of chiral compounds like this compound. The primary techniques are Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD).
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chirality Assessment
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful spectroscopic techniques used to investigate the chiral properties of molecules. wikipedia.orgwikipedia.org Since this compound is a chiral compound, these methods can provide valuable information about its absolute configuration and conformational features in solution.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org An achiral molecule will not exhibit a CD spectrum. For a chiral molecule like this compound, the carbonyl group (C=O) acts as a chromophore. The interaction of this chromophore with the chiral environment of the rest of the molecule gives rise to a characteristic CD signal in the region of the carbonyl n→π* transition (around 280-300 nm). The sign and magnitude of the CD band, often referred to as a Cotton effect, can be correlated to the absolute configuration of the chiral center using empirical rules such as the Octant Rule for ketones.
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. libretexts.org A chiral molecule will rotate the plane of polarized light, and the extent of this rotation varies with the wavelength of the light. wikipedia.org The ORD spectrum of a chiral ketone like this compound would be expected to show a plain curve at wavelengths away from the absorption maximum of the carbonyl chromophore and an anomalous curve, known as a Cotton effect curve, in the region of the absorption band. libretexts.org The shape and sign of this Cotton effect curve are also related to the stereochemistry of the molecule.
Table 1: Hypothetical Chiroptical Data for this compound Enantiomers
| Technique | Parameter | (R)-3-(Dimethylamino)-3-methylbutan-2-one | (S)-3-(Dimethylamino)-3-methylbutan-2-one |
| Circular Dichroism (CD) | Wavelength of Maximum Absorption (λmax) | ~290 nm | ~290 nm |
| Molar Ellipticity ([θ]) at λmax | Positive Value | Negative Value | |
| Optical Rotatory Dispersion (ORD) | Cotton Effect | Positive | Negative |
| Peak | Present at λ > λmax of CD | Trough | |
| Trough | Present at λ < λmax of CD | Peak |
Note: The signs of the Cotton effect and molar ellipticity are hypothetical and would need to be determined experimentally to assign the absolute configuration.
Electron Microscopy and Atomic Force Microscopy for Derived Material Characterization
Electron Microscopy (EM) and Atomic Force Microscopy (AFM) are high-resolution imaging techniques that are generally not used for the structural elucidation of small molecules like this compound in its isolated form. Instead, these methods are invaluable for characterizing the morphology and topography of materials derived from or incorporating this compound, such as polymers, thin films, or crystalline assemblies.
Electron Microscopy (EM) utilizes a beam of electrons to generate images with much higher resolution than light microscopy. For materials derived from this compound, Transmission Electron Microscopy (TEM) could be used to visualize the internal structure of, for example, nanoparticles synthesized using the compound as a chiral ligand or template. Scanning Electron Microscopy (SEM) would be suitable for examining the surface morphology and texture of a polymer film containing the compound.
Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that can provide topographical images of surfaces at the nanoscale. nih.gov An AFM works by scanning a sharp tip over a surface and measuring the forces between the tip and the sample. aps.org This technique could be employed to study the surface of a self-assembled monolayer of a derivative of this compound on a substrate, providing information on molecular packing and domain formation. It can also be used to measure the roughness and other surface features of a material incorporating the compound.
The application of these techniques would be to understand how the incorporation of the chiral this compound moiety influences the macroscopic properties and structure of a material.
Table 2: Potential Applications of EM and AFM for Materials Derived from this compound
| Technique | Derived Material | Information Obtained |
| Scanning Electron Microscopy (SEM) | Polymer composite containing the compound | Surface morphology, phase separation, particle distribution. |
| Transmission Electron Microscopy (TEM) | Nanoparticles synthesized with the compound as a chiral auxiliary | Particle size, shape, and internal structure. |
| Atomic Force Microscopy (AFM) | Thin film of a polymer with the compound as a chiral side chain | Surface topography, roughness, and presence of ordered domains. |
Applications in Advanced Organic Synthesis
Role as a Chiral Auxiliary in Asymmetric Transformations
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. orgsyn.orgias.ac.in Once the desired stereochemistry is established, the auxiliary is removed.
Diastereoselective induction is a primary function of chiral auxiliaries, where the existing chirality of the auxiliary directs the formation of a new stereocenter, leading to a preference for one diastereomer over another. This is often achieved by creating a sterically hindered environment that favors attack from a specific face of the molecule. For a compound like 3-(Dimethylamino)-3-methylbutan-2-one to function as a chiral auxiliary, it would first need to be resolved into its individual enantiomers. A resolved, enantiomerically pure form could then be attached to a prochiral substrate. However, there is no evidence in the current body of scientific literature of this compound being used for diastereoselective inductions.
Chiral auxiliaries can also serve as precursors for the synthesis of chiral ligands used in enantioselective catalysis. These ligands coordinate to a metal center, creating a chiral catalytic complex that can induce enantioselectivity in a reaction. While structurally related amino alcohols have been investigated for such purposes, there are no available studies demonstrating the conversion of this compound into a precursor for an enantioselective catalyst.
Building Block in Retrosynthetic Strategies
Retrosynthetic analysis is a method used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.inwikipedia.org Molecules with unique functional group arrangements, known as building blocks, are valuable in this process. sigmaaldrich.com While this compound could theoretically serve as a building block for more complex molecules, there is no evidence in the literature of its use in any published retrosynthetic strategies.
The following table summarizes the lack of available data for the specified applications of this compound.
| Application Area | Research Findings for this compound |
| Chiral Auxiliary | No data available |
| Ligand in Catalysis | No data available |
| Retrosynthetic Building Block | No data available |
Synthesis of Complex Organic Molecules
The class of β-aminoketones serves as a cornerstone in the synthesis of a wide array of complex organic molecules, including many natural products and pharmaceutically active compounds. nih.gov Their ability to undergo further transformations at both the amino and keto groups allows for the construction of diverse molecular frameworks. For instance, the reduction of the ketone can lead to γ-amino alcohols, while the amino group can be involved in cyclization reactions to form various heterocyclic systems.
While specific examples detailing the extensive use of this compound in the total synthesis of complex natural products are not widely documented in publicly available literature, the closely related Mannich bases are fundamental. The Mannich reaction, a classic method for preparing β-aminoketones, involves the aminoalkylation of a carbon acid. adichemistry.comwikipedia.orgorganic-chemistry.org For example, the reaction of acetone (B3395972) with formaldehyde (B43269) and dimethylaminium chloride yields 4-(dimethylamino)butan-2-one. adichemistry.com
The synthesis of this compound itself can be envisioned through a Mannich-type reaction involving 3-methyl-2-butanone (B44728), formaldehyde, and dimethylamine. chegg.com However, controlling the regioselectivity of such reactions with unsymmetrical ketones can be challenging, often leading to a mixture of isomers. orgsyn.org More controlled methods involve the reaction of specific enol derivatives with pre-formed iminium salts. orgsyn.org
A patent describes the synthesis of a related compound, 3-[(dimethylamino)methyl]-5-methyl-2-hexanone, as a key intermediate for the pharmaceutical agent tetrabenazine, highlighting the industrial relevance of this class of compounds. google.com
Table 1: Examples of Complex Molecules Synthesized from β-Aminoketone Precursors
| Precursor Type | Target Molecule Class | Synthetic Utility |
| Cyclic β-aminoketones | Polycyclic Isoindolines | Ring-opening/ring-closure reactions |
| Acyclic β-aminoketones | γ-Amino Alcohols | Reduction of the carbonyl group |
| Aryl β-aminoketones | Fluoxetine, Sotolon | Precursors for pharmaceuticals |
| β-Aminoketones | Indolines, Benzoazepinones | Intramolecular cyclization reactions |
This table presents generalized data on the applications of the broader class of β-aminoketones.
Ladderane and Cage Molecule Construction
Ladderanes are a fascinating class of molecules containing two or more fused cyclobutane (B1203170) rings, forming a ladder-like structure. Their unique, strained architecture has made them a compelling target for synthetic chemists. While there is no direct evidence in the reviewed literature of this compound being used in the synthesis of ladderanes, the general strategies for constructing these molecules often involve intramolecular cyclization or cycloaddition reactions of acyclic precursors. In principle, a bifunctional molecule like a β-aminoketone could be modified to contain reactive sites suitable for such cyclizations, although this remains a hypothetical application for this specific compound.
Cage molecules, with their three-dimensional, hollow structures, are of great interest for applications in host-guest chemistry and materials science. The synthesis of these intricate structures often relies on the assembly of multiple components through robust bond-forming reactions. While the direct involvement of this compound in cage molecule construction is not documented, the fundamental building blocks for such syntheses often contain amine and carbonyl functionalities that can participate in imine formation, a common strategy for constructing covalent organic cages.
Participation in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains the essential parts of all starting materials, are a cornerstone of efficient and green chemistry. nih.govbeilstein-journals.orgnih.gov The Mannich reaction is a prime example of a three-component reaction that produces β-aminoketones. wikipedia.orgorganic-chemistry.org
The compound this compound is itself a product of a Mannich-type condensation. Beyond its synthesis, this β-aminoketone possesses the potential to act as a versatile building block in subsequent MCRs. The dimethylamino group can be a leaving group in some reactions, or the enolizable ketone can participate as a nucleophile.
For instance, β-dimethylaminovinyl ketones, which share structural similarities, are known to react with various nucleophiles to produce a range of heterocyclic compounds, such as isoxazoles and pyridines. researchgate.netrsc.orgresearchgate.net These reactions often proceed through an initial substitution of the dimethylamino group followed by a cyclization step.
Table 2: Potential Multicomponent Reactions Involving β-Aminoketone Scaffolds
| Reaction Name | Reactants | Product Class |
| Mannich Reaction | Aldehyde, Amine, Enolizable Ketone | β-Aminoketone |
| Hantzsch Dihydropyridine Synthesis | β-Ketoester, Aldehyde, Ammonia | Dihydropyridine |
| Biginelli Reaction | β-Ketoester, Aldehyde, Urea/Thiourea (B124793) | Dihydropyrimidinone |
| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide |
This table illustrates common MCRs where β-keto compounds or their derivatives are key components.
Stereoselective Construction of Complex Organic Scaffolds
The creation of chiral molecules with specific three-dimensional arrangements of atoms is a critical challenge in modern organic synthesis, particularly for the development of new pharmaceuticals. The stereoselective synthesis of β-amino ketones and their subsequent use in constructing complex chiral scaffolds is an area of intense research. nih.gov
While specific stereoselective applications of this compound are not detailed in the available literature, the principles governing the stereoselective synthesis of related β-aminoketones are well-established. Asymmetric Mannich reactions, often employing chiral catalysts or auxiliaries, can produce enantiomerically enriched β-aminoketones. wikipedia.org These chiral building blocks can then be elaborated into more complex structures with high stereocontrol.
For example, a patent for the synthesis of Tapentadol, an analgesic, describes the stereospecific synthesis of a related intermediate, (-)(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol, starting from a chiral β-aminoketone. google.commdpi.com This underscores the importance of stereochemically defined β-aminoketones in the synthesis of bioactive molecules.
The development of catalytic, enantioselective methods to access chiral β-aminoketones continues to be an active area of research, with organocatalysis and metal-based catalysis playing prominent roles. These methods provide access to a wide range of chiral scaffolds that are precursors to alkaloids and other biologically active compounds. nih.govfrontiersin.org
Synthesis and Exploration of Derivatives of 3 Dimethylamino 3 Methylbutan 2 One
Structural Modifications at the Carbonyl Center
The carbonyl group is a key reactive site in 3-(Dimethylamino)-3-methylbutan-2-one, allowing for a variety of transformations, including reduction to alcohols and conversion into carbonyl derivatives such as oximes and hydrazones.
The reduction of the ketone functionality in this compound leads to the formation of the corresponding secondary alcohol, 3-(Dimethylamino)-3-methylbutan-2-ol. The stereoselectivity of the reduction of α-amino ketones is a subject of considerable interest in organic synthesis. rsc.org The reduction of primary and secondary amino ketones often proceeds with high stereoselectivity, typically yielding the trans amino alcohol. This is attributed to the formation of a stable complex between the amine and the reducing agent, leading to an internal hydride transfer. acs.org
However, for tertiary amino ketones like this compound, the reduction is often less stereoselective. acs.org This is because the complex between the tertiary amine and the reducing agent is less stable, and the reduction can occur through both internal hydride transfer and external attack by hydride ions from the solution. acs.org The choice of reducing agent can influence the stereochemical outcome. Common reducing agents for ketones include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The general reaction is as follows:
Reduction of this compound
This compound + [Reducing Agent] → 3-(Dimethylamino)-3-methylbutan-2-ol
Detailed research findings on the specific stereochemical outcome of the reduction of this compound with various reducing agents would be necessary to fully characterize the resulting alcohol products.
The carbonyl group of this compound can readily react with nucleophiles like hydroxylamine (B1172632) and hydrazine (B178648) to form oximes and hydrazones, respectively. These reactions are standard methods for the characterization and derivatization of ketones. wikipedia.orgwikipedia.org
Oxime Formation
The reaction with hydroxylamine (NH₂OH), typically in the form of hydroxylamine hydrochloride, in a weakly acidic or basic medium, yields the corresponding ketoxime. byjus.comnih.gov The general reaction is:
This compound + NH₂OH·HCl → this compound oxime + H₂O + HCl
The reaction can be facilitated by a base, such as pyridine, to neutralize the liberated HCl. scribd.com Solvent-free methods using grinding techniques have also been reported as efficient for oxime synthesis. nih.gov
Hydrazone Formation
Similarly, reaction with hydrazine (N₂H₄) or its derivatives (e.g., phenylhydrazine) results in the formation of a hydrazone. wikipedia.orgpsu.edu The reaction is a condensation where a molecule of water is eliminated. psu.edu
This compound + N₂H₄ → this compound hydrazone + H₂O
The formation of hydrazones can sometimes be complicated by the formation of azines, especially when using an excess of the carbonyl compound. researchgate.net However, using an excess of hydrazine hydrate (B1144303) can favor the formation of the desired hydrazone. researchgate.net
Derivatization of the Tertiary Amine Functionality
The tertiary amine group in this compound provides another site for chemical modification, primarily through quaternization and N-oxide formation.
Tertiary amines can be converted into quaternary ammonium (B1175870) salts through reaction with an alkyl halide, a process known as the Menshutkin reaction. wikipedia.org This reaction introduces a permanent positive charge on the nitrogen atom.
This compound + R-X → [N-Alkyl-3-(dimethylamino)-3-methylbutan-2-one]⁺ X⁻
Where R-X is an alkyl halide (e.g., methyl iodide, ethyl bromide). The reaction is typically carried out in a polar solvent. wikipedia.org The rate of reaction is influenced by the nature of the alkyl halide, with alkyl iodides being more reactive than bromides, which are in turn more reactive than chlorides. wikipedia.org Continuous processes for quaternization have also been developed, which can be performed at elevated temperatures and pressures. google.com
| Reactant | Alkylating Agent | Product | Reaction Type |
| This compound | Methyl Iodide (CH₃I) | [N-Methyl-3-(dimethylamino)-3-methylbutan-2-one]⁺ I⁻ | Menshutkin Reaction |
| This compound | Ethyl Bromide (C₂H₅Br) | [N-Ethyl-3-(dimethylamino)-3-methylbutan-2-one]⁺ Br⁻ | Menshutkin Reaction |
The oxidation of the tertiary amine in this compound leads to the formation of an amine N-oxide. Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA). asianpubs.orgresearchgate.netlibretexts.org
This compound + [Oxidizing Agent] → this compound N-oxide
The choice of oxidant can influence the stereoselectivity of the N-oxidation if the nitrogen atom is a stereocenter or if there are other stereocenters in the molecule. researchgate.net For instance, N-oxidations with m-CPBA often show a higher preference for axial attack compared to hydrogen peroxide. researchgate.net Amine N-oxides are highly polar molecules and can exhibit different chemical reactivity compared to the parent amine. libretexts.org
Modifications of the Alkyl Side Chains
The modification of the alkyl side chains, specifically the methyl groups and the tert-butyl group, of this compound presents a significant synthetic challenge. These C-H bonds are generally unactivated and thus resistant to functionalization under standard conditions. technion.ac.il
The direct and selective functionalization of unactivated alkanes is a major goal in modern synthetic chemistry. rsc.orgphys.org Strategies for C-H activation often rely on advanced catalytic systems, such as those involving transition metals or highly reactive carbene insertions. rsc.org For instance, the functionalization of a tert-butyl group often requires the use of highly electrophilic catalysts capable of activating strong C-H bonds. torvergata.it
Given the inert nature of the alkyl groups in this compound, their modification would likely require specialized and non-trivial synthetic methodologies. Research in the field of C-H activation is ongoing, and future developments may provide more accessible routes for the derivatization of such unactivated positions. researchgate.netresearchgate.net
Homologation and Chain Extension
Homologation and chain extension reactions are fundamental strategies for modifying the carbon skeleton of a molecule, thereby enabling the synthesis of higher analogs and derivatives with altered physical and chemical properties. For a β-aminoketone like this compound, these modifications can be targeted at various positions.
One common approach involves reactions at the α-carbon adjacent to the carbonyl group. The enolate of the ketone can be generated and subsequently reacted with various electrophiles. For instance, alkylation of the enolate with alkyl halides can introduce new carbon chains. The choice of base and reaction conditions is critical to control the regioselectivity and avoid side reactions.
Another strategy involves the Wittig reaction or related olefination methods on the carbonyl group. This transforms the ketone into an alkene, which can then be subjected to further chain-extension reactions like hydroboration-oxidation followed by oxidation, or ozonolysis followed by subsequent reactions of the resulting aldehydes or ketones.
A related synthetic method involves the conjugate addition to α,β-unsaturated ketones, which can be prepared from the parent compound. For example, a Mannich-type reaction on a related ketone, 5-methyl-3-hexene-2-ketone, is used to synthesize a more complex aminoketone, demonstrating a pathway for building carbon skeletons. google.com In a similar vein, derivatives of this compound could be conceptualized through Michael addition reactions, extending the carbon chain and introducing new functionalities.
| Reaction Type | Reagents | Product Type | Potential Application |
| Enolate Alkylation | 1. LDA, THF, -78°C; 2. R-X | α-Alkylated β-aminoketone | Synthesis of higher molecular weight analogs |
| Wittig Reaction | Ph₃P=CHR | β-Amino alkene | Intermediate for further functionalization |
| Horner-Wadsworth-Emmons | (EtO)₂P(O)CH₂CO₂Et, NaH | α,β-Unsaturated ester | Access to extended, functionalized chains |
Introduction of Additional Functional Groups
The introduction of new functional groups is crucial for tuning the chemical and biological properties of a molecule. The structure of this compound offers several sites for such modifications.
The most reactive site is the carbonyl group. It can be reduced to a secondary alcohol, yielding the corresponding amino alcohol, 3-(Dimethylamino)-3-methylbutan-2-ol. nih.gov This transformation is readily achieved using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting hydroxyl group can be further derivatized through esterification or etherification. A study on related 3-(N,N-dimethylamino)propiophenone derivatives demonstrated that chemical or catalytic reduction of their carbonyl groups provided γ-aminoalcohols in good yields. scielo.br
The tertiary amino group can also be modified. For instance, it can be oxidized to an N-oxide, or demethylated to a secondary amine, which can then be re-alkylated or acylated to introduce different substituents on the nitrogen atom. Compounds containing a dimethylaminomethylidene moiety are noted for the synthetic potential offered by the reactive dimethylamino group, which can act as a leaving group in transamination reactions. sciforum.net
Furthermore, functional groups can be introduced at the α-carbon. Halogenation, for example, can be achieved under acidic conditions, providing a handle for subsequent nucleophilic substitution reactions to introduce groups like azides, cyanides, or thiols.
| Target Site | Reaction | Reagents | Resulting Functional Group |
| Carbonyl Group | Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol (-OH) |
| Carbonyl Group | Reductive Amination | R-NH₂, NaBH₃CN | Secondary or Tertiary Amine |
| Dimethylamino Group | Oxidation | m-CPBA or H₂O₂ | N-Oxide |
| α-Carbon | Halogenation | Br₂, HBr | α-Bromo ketone |
Synthesis of Stereoisomers and Analogs with Modified Chirality
The carbon atom at position 3 in this compound is a chiral center. Therefore, the compound exists as a pair of enantiomers. The synthesis and separation of stereoisomers are of paramount importance, as different enantiomers can exhibit distinct biological activities. researchgate.netuou.ac.in
Asymmetric synthesis is a powerful tool for obtaining enantiomerically pure compounds. This can be achieved by using chiral starting materials, chiral auxiliaries, or chiral catalysts. For example, an asymmetric Mannich reaction could be employed to construct the β-aminoketone framework with high enantioselectivity.
Alternatively, a racemic mixture of this compound can be resolved. This can be done by classical resolution, which involves the formation of diastereomeric salts with a chiral resolving agent (e.g., tartaric acid), followed by separation of the diastereomers by crystallization. Chiral chromatography is another modern and efficient method for separating enantiomers.
The synthesis of analogs with modified chirality often involves the creation of additional stereocenters. For example, the reduction of the ketone to an alcohol creates a second stereocenter at position 2. The stereochemical outcome of this reduction can be controlled using stereoselective reducing agents, leading to the formation of specific diastereomers (e.g., syn or anti amino alcohols). A patent describes a stereospecific synthesis for an intermediate of Tapentadol, (-)-(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol, highlighting the industrial importance of controlling stereochemistry in related structures. google.com
| Method | Approach | Example | Outcome |
| Asymmetric Synthesis | Chiral Catalyst | Proline-catalyzed Mannich reaction | Enantiomerically enriched β-aminoketone |
| Racemic Resolution | Diastereomeric Salt Formation | Use of (+)-Tartaric acid | Separation of (R)- and (S)-enantiomers |
| Diastereoselective Reduction | Substrate Control | Chelation-controlled reduction | Specific syn or anti amino alcohol diastereomer |
Tandem Reactions for Complex Derivative Synthesis
Tandem reactions, also known as cascade or domino reactions, involve two or more bond-forming transformations that occur in a single synthetic operation without isolating intermediates. These reactions are highly efficient as they reduce the number of synthetic steps, minimize waste, and can rapidly build molecular complexity.
Derivatives of this compound can be designed to participate in tandem reactions. For example, an appropriately substituted analog could undergo an intramolecular Mannich reaction followed by a cyclization to form bicyclic structures.
Another potential tandem sequence could involve the generation of an enolate from this compound, which could then participate in a Michael addition to an α,β-unsaturated system. The resulting intermediate could then undergo an intramolecular aldol (B89426) condensation, leading to the formation of a cyclic product with multiple stereocenters.
While specific examples of tandem reactions starting directly from this compound are not prevalent in the literature, the principles can be inferred from related chemistry. The synthesis of complex heterocyclic systems often relies on platform compounds with multiple reaction centers that can engage in sequential reactions. sciforum.net The β-aminoketone scaffold is well-suited for such synthetic strategies, offering a starting point for the development of novel and efficient routes to complex molecules.
Coordination Chemistry and Supramolecular Assembly Applications
Ligand Design and Coordination Capabilities
The potential of a molecule to act as a ligand—a substance that forms a complex with a central metal atom—is predicated on the presence of donor atoms with lone pairs of electrons, such as oxygen and nitrogen. The structure of 3-(Dimethylamino)-3-methylbutan-2-one contains both a carbonyl oxygen and a tertiary amine nitrogen, which are theoretically capable of donating electron density to a metal center.
In principle, this compound could coordinate to a metal ion in several ways. It could act as a monodentate ligand, binding through either the nitrogen of the dimethylamino group or the oxygen of the ketone group. Alternatively, it could function as a bidentate ligand, forming a chelate ring by coordinating through both the nitrogen and oxygen atoms simultaneously. The stability of such a chelate would depend on the size of the resulting ring. The spatial arrangement of the donor atoms suggests the formation of a five-membered chelate ring, which is generally stable. However, without experimental data, the preferred chelation mode remains speculative.
The synthesis of metal complexes typically involves the reaction of a metal salt (like a halide, nitrate, or acetate) with the ligand in a suitable solvent. nih.govnih.gov The choice of solvent and reaction conditions, such as temperature and stoichiometry, would be crucial in isolating any potential complexes of this compound. Common techniques for inducing crystallization of the resulting complex include slow evaporation of the solvent, diffusion of a non-solvent, or cooling. nih.gov No specific synthetic procedures for metal complexes of this particular ligand have been reported.
Characterization of Metal Complexes
Once synthesized, the characterization of metal complexes is essential to determine their structure and properties. This involves a suite of analytical techniques.
Spectroscopic methods are invaluable for elucidating the coordination environment of a metal complex.
Infrared (IR) Spectroscopy: Coordination of the ketone's oxygen atom to a metal center would typically result in a shift of the C=O stretching frequency to a lower wavenumber. Similarly, a change in the C-N stretching vibration would indicate the involvement of the dimethylamino group in bonding. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide information about the ligand's structure within the complex. Changes in the chemical shifts of the protons and carbons near the binding sites upon coordination can confirm the ligand's attachment to the metal. For paramagnetic complexes, NMR spectra can be broadened and significantly shifted.
UV-Visible Spectroscopy: The electronic absorption spectra of the complexes can reveal information about the geometry of the coordination sphere and the nature of the metal-ligand bonding. mdpi.com
No spectroscopic data for metal complexes of this compound are available in the reviewed literature.
Self-Assembly and Supramolecular Architectures
Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. nih.govnih.gov In coordination chemistry, the specific geometry of a metal-ligand complex can direct the formation of larger, well-defined supramolecular architectures, such as coordination polymers, cages, or helicates. nih.govnih.gov The bifunctional nature of this compound could potentially allow it to act as a building block in such assemblies. However, in the absence of any synthesized and characterized metal complexes, any discussion of its role in supramolecular assembly remains conjectural.
No Published Research Found for "this compound" in Specified Chemistry Fields
Extensive searches for the chemical compound "this compound" have yielded no specific scientific literature or research data pertaining to its applications in coordination chemistry, supramolecular assembly, or the design of advanced materials like Metal-Organic Frameworks (MOFs).
Despite a thorough investigation for information related to the compound's role in the highly specific areas requested, no research findings, detailed studies, or relevant data could be located. The search included inquiries into its potential involvement in:
Hydrogen Bonding Networks
Crystal Engineering and Co-crystallization
Host-Guest Chemistry and Molecular Recognition Phenomena
Design of Coordination Polymers and Metal-Organic Frameworks (MOFs)
The absence of information in these areas suggests that "this compound" has likely not been a subject of research in these particular fields of advanced chemistry. While information on similarly named compounds or general concepts of coordination and supramolecular chemistry is available, no publications directly link to the specified molecule within the requested contexts.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline for "this compound" due to the lack of published research.
Role As Precursors in Advanced Materials Science
Polymer Chemistry Applications
Polymer chemistry is a sub-discipline of chemistry that focuses on the chemical synthesis, structure, and chemical and physical properties of polymers and macromolecules. The application of specific small molecules as precursors is fundamental to creating polymers with desired characteristics.
Monomer Synthesis for Specialty Polymers
Specialty polymers are designed for specific, high-performance applications and are synthesized from monomers that impart unique properties to the final material. While a vast array of monomers are utilized in polymer science, there is no specific mention in the available literature of 3-(Dimethylamino)-3-methylbutan-2-one being directly used as a monomer for the synthesis of specialty polymers. The development of new polymers is a persistent focus in the field to meet the demand for versatile, high-performance materials. mdpi.com
Cross-linking Agents
Cross-linking is a process that involves the formation of chemical bonds between polymer chains, resulting in a three-dimensional network. This process significantly enhances the mechanical properties, thermal stability, and solvent resistance of the polymer. Cross-linking agents are molecules capable of forming these links. mdpi.com Typically, these agents possess two or more reactive functional groups that can participate in the polymerization reaction. mdpi.com Common cross-linking agents include molecules like ethylene (B1197577) glycol dimethacrylate (EGDMA) and divinylbenzene. mdpi.comnih.gov A review of scientific databases and literature reveals no studies where this compound is employed as a cross-linking agent.
Nanomaterial Synthesis and Modification
The synthesis of nanomaterials often requires precise control over size, shape, and surface properties. Chemical precursors play a critical role in achieving this control.
Capping Agents for Nanoparticles
Capping agents are molecules that bind to the surface of nanoparticles during their synthesis. researchgate.netresearchgate.net This binding helps to control the growth of the nanoparticles, prevent their aggregation, and provide stability in a colloidal suspension. researchgate.netfrontiersin.orgscispace.com The choice of capping agent can influence the final size, shape, and surface chemistry of the nanoparticles. researchgate.net Commonly used capping agents include surfactants, polymers, and small ligands with functional groups that can coordinate to the nanoparticle surface. researchgate.netscispace.com There is no available research that identifies this compound as a capping agent in nanoparticle synthesis.
Template-Directed Synthesis of Nanostructures
Template-directed synthesis is a powerful technique used to create complex and well-defined nanostructures. This method utilizes a pre-existing template, which can be a molecule, a surface, or another nanostructure, to guide the assembly of new materials into a desired architecture. researchgate.netnih.gov The template interacts with the reacting species through non-covalent or covalent interactions, directing the formation of the final product. rsc.org This approach enables a high degree of control over the morphology and properties of the synthesized nanostructures. No literature was found that describes the use of this compound in template-directed synthesis of nanostructures.
Surface Science and Functionalization
Surface Modifiers for Inorganic Substrates
There is currently no specific research available detailing the use of this compound as a surface modifier for inorganic substrates. In principle, the tertiary amine group could serve as an anchoring point to acidic surfaces or metal oxides, while the ketone functionality could remain available for subsequent chemical reactions, but this application has not been demonstrated.
Development of Functional Coatings
Specific studies on the incorporation of this compound into functional coatings are not found in current literature. However, related research into polymers containing tertiary amines demonstrates their potential. A novel polymerization strategy involving the reaction of tertiary amines with activated alkynes has been used to create main-chain charged polyelectrolytes. chemrxiv.org These polymers exhibit exceptional adhesive properties on various substrates, a key characteristic for functional coatings. chemrxiv.org This suggests a potential, though currently unexplored, pathway for using tertiary amine-containing ketones as monomers or modifiers for high-performance adhesive or functional coatings. chemrxiv.org
Advanced Composite Materials
The role of this compound in the formulation or enhancement of advanced composite materials is not documented in the available scientific literature.
Precursors for Catalytically Active Materials
The most significant and well-documented role for the α-amino ketone class of compounds is as precursors in the synthesis of catalytically active materials. rsc.org Their ability to act as ligands for transition metals is central to this function. The nitrogen and oxygen atoms of the α-amino ketone moiety can coordinate with metal centers, forming stable complexes that can catalyze a variety of chemical transformations. nih.govmdpi.com
Research has shown that α-amino ketones are pivotal intermediates in forming chiral catalysts for asymmetric synthesis. nih.gov For example, they can be reduced to form chiral vicinal amino alcohols, which are highly effective ligands in transition-metal-catalyzed asymmetric hydrogenation. nih.gov
Cobalt-based catalytic systems, in particular, have been developed using ligands derived from α-amino ketones. In these systems, the amino group is critical for achieving high efficiency, assisting in the coordination of the metal and the activation of the substrate. nih.gov The catalysts are used in reactions like the asymmetric hydrogenation of ketones, producing chiral alcohols with high yields and enantioselectivity. nih.gov Similarly, rhodium complexes with ligands derived from α-amino acids and ketones are effective catalysts for the asymmetric transfer hydrogenation of various ketones. mdpi.com
The table below summarizes representative findings on the performance of catalysts derived from α-amino ketone precursors in asymmetric hydrogenation reactions.
| Catalyst Type | Ligand Type | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Source |
| Cobalt Complex | Chiral Bis(phosphine) | α-Primary Amino Ketone | >99% | up to 99% | nih.gov |
| Rhodium Complex | Sugar-modified α-amino acid-derived thioamide | Aryl-alkyl Ketone | High | up to 99% | mdpi.com |
| Ruthenium Complex | Amino acid furanoside-based ligand | Acetophenone (B1666503) | Good-High | 68% | mdpi.com |
These findings underscore the value of the α-amino ketone scaffold in creating sophisticated catalysts. The structural features of this compound make it a plausible candidate for similar applications, serving as a precursor ligand for developing novel metal-based catalysts.
Emerging Trends and Future Research Perspectives
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing organic synthesis by enabling the prediction of reaction outcomes, optimization of reaction conditions, and even the design of novel synthetic routes. nih.govresearchgate.net These technologies leverage large datasets of chemical reactions to identify patterns and build predictive models. jetir.org For instance, AI can be used to forecast the most efficient synthetic pathway to a target molecule, potentially reducing the time and resources required for its synthesis. nih.gov Algorithms can analyze vast arrays of reactants, reagents, and conditions to suggest optimal parameters for a given transformation. researchgate.net While these tools are being developed for general chemical synthesis, their specific application to the synthesis of 3-(Dimethylamino)-3-methylbutan-2-one has not been reported.
Future research could involve using machine learning models to:
Predict the optimal catalysts and reaction conditions for the synthesis of this compound.
Explore potential side reactions and byproducts, leading to improved purity and yield.
Design novel, more efficient synthetic routes to the compound.
Exploration of Novel Reactivity and Unprecedented Transformations
The discovery of novel chemical reactions and the development of unprecedented transformations are central to advancing organic chemistry. Researchers continuously seek to find new ways to form chemical bonds and functionalize molecules. This often involves the use of innovative reagents or catalysts to achieve transformations that are not possible with conventional methods. While general advancements in areas like C-H activation, photoredox catalysis, and electrochemistry are widespread, their specific application to explore the reactivity of this compound has not been documented.
Future research in this area could focus on:
Investigating the reactivity of the ketone and tertiary amine functional groups within this compound under novel reaction conditions.
Exploring its potential as a building block in the synthesis of more complex molecules.
Utilizing computational chemistry to predict and then experimentally verify new transformations involving this compound.
Design of Next-Generation Catalysts and Reagents
The development of highly efficient and selective catalysts is a cornerstone of modern chemical synthesis. Research in this area focuses on creating catalysts that can promote reactions with high yields and stereoselectivity, under mild conditions, and with minimal waste. This includes the design of organocatalysts, transition-metal catalysts, and biocatalysts. The design of specific catalysts for reactions involving this compound has not been a subject of published research.
Potential future research directions include:
Developing a stereoselective synthesis of chiral derivatives of this compound using newly designed chiral catalysts.
Designing catalysts for the specific functionalization of the methyl groups or the carbon backbone of the molecule.
Creating immobilized catalysts for use in continuous flow reactors, which would be beneficial for the large-scale production of this compound.
Advanced Characterization Techniques for Dynamic Systems
Modern analytical techniques are crucial for understanding reaction mechanisms and characterizing complex chemical systems. Techniques such as in-situ spectroscopy (e.g., NMR, IR), mass spectrometry, and advanced chromatographic methods allow for real-time monitoring of reactions and the identification of transient intermediates. While these techniques are broadly applied in organic chemistry, there are no specific reports of their use to study the dynamic systems involving this compound.
Future research could employ these advanced techniques to:
Elucidate the detailed mechanism of formation of this compound.
Study its conformational dynamics and intermolecular interactions in solution.
Characterize any potential reactive intermediates it may form under specific conditions.
Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science
The intersection of organic chemistry and materials science offers exciting opportunities for the development of new materials with tailored properties. Organic molecules can be used as building blocks for polymers, molecular switches, and other functional materials. The potential application of this compound in materials science has not been explored. A related compound, 3-(Dimethylamino)-3-methylbutan-1-ol, finds application in chemical synthesis and materials science research. sigmaaldrich.com
Hypothetical future interdisciplinary research could involve:
Investigating the use of this compound as a monomer for the synthesis of novel polymers with interesting thermal or mechanical properties.
Exploring its potential as a ligand for the formation of metal-organic frameworks (MOFs).
Studying its self-assembly properties on surfaces to create functional thin films.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 3-(Dimethylamino)-3-methylbutan-2-one, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic addition of dimethylamine to a ketone precursor (e.g., 3-methylbutan-2-one) under controlled pH and temperature. Acid catalysis or reductive amination may improve efficiency. Characterization via ¹H/¹³C NMR (e.g., δ 2.1 ppm for dimethylamino protons) and GC-MS (m/z ≈ 143 [M+]) is critical for purity validation .
- Data Consideration : Compare yields under varying conditions (e.g., solvent polarity, temperature). For example, polar aprotic solvents like DMF may enhance reaction rates but require rigorous drying to avoid hydrolysis .
Q. How can spectroscopic techniques distinguish this compound from structurally similar ketones?
- Methodology : Use IR spectroscopy to identify the carbonyl stretch (~1700 cm⁻¹) and dimethylamino N-H stretches (~3300 cm⁻¹). Mass spectrometry fragmentation patterns (e.g., loss of CH(CH₃)₂ group at m/z 85) and NMR coupling constants (e.g., splitting patterns for methyl groups) provide structural specificity .
Q. What are the solubility and stability profiles of this compound in common laboratory solvents?
- Methodology : Conduct solubility tests in solvents like water, ethanol, and dichloromethane. Stability studies (e.g., under light, heat, or acidic/basic conditions) should monitor degradation via HPLC or TLC . Data shows moderate solubility in ethanol (≈50 mg/mL) but instability in aqueous acidic media due to hydrolysis of the dimethylamino group .
Advanced Research Questions
Q. How does the steric hindrance of the dimethylamino group influence the compound’s reactivity in nucleophilic addition reactions?
- Methodology : Perform kinetic studies using substrates like Grignard reagents or organolithium compounds. Compare reaction rates with/without the dimethylamino group. Computational modeling (e.g., DFT calculations ) can reveal steric effects on transition states. Experimental data may show reduced reactivity compared to unsubstituted ketones due to hindered access to the carbonyl carbon .
Q. What strategies resolve contradictions in reported catalytic asymmetric synthesis yields for this compound?
- Methodology : Analyze variables such as chiral catalyst load (e.g., BINOL-derived phosphoric acids), solvent polarity, and temperature. Reproduce literature protocols while monitoring enantiomeric excess via chiral HPLC . Contradictions may arise from trace moisture or catalyst deactivation, requiring strict anhydrous conditions .
Q. How can this compound serve as a precursor in multicomponent reactions (MCRs) for bioactive molecule synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
